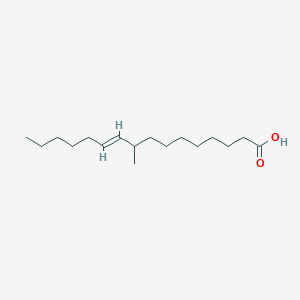

9-Methyl-10-hexadecenoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H32O2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

(E)-9-methylhexadec-10-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-7-10-13-16(2)14-11-8-6-9-12-15-17(18)19/h10,13,16H,3-9,11-12,14-15H2,1-2H3,(H,18,19)/b13-10+ |

InChI Key |

ICUHPGFTAYIVMT-JLHYYAGUSA-N |

Isomeric SMILES |

CCCCC/C=C/C(C)CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CC(C)CCCCCCCC(=O)O |

Synonyms |

9-me-HDCA 9-methyl-10-hexadecenoic acid |

Origin of Product |

United States |

Occurrence and Natural Bioproduction of 9 Methyl 10 Hexadecenoic Acid

Microbial Sources and Isolation

Microorganisms, especially bacteria, are the primary producers of 9-Methyl-10-hexadecenoic acid. The unique structure of this fatty acid, featuring a methyl branch adjacent to a double bond, is a result of specialized biosynthetic pathways within these microbes.

Marine Bacterial Production (e.g., Vibrio species)

This compound has been identified as a fatty acid of marine bacterial origin nih.gov. Species of the genus Vibrio are known producers of this compound. The cellular fatty acid composition of various Vibrio species has been extensively studied, revealing a complex profile of saturated, unsaturated, and branched-chain fatty acids nih.gov. While hexadecanoic acid (16:0) and hexadecenoic acid (16:1) are often major components, the presence of branched-chain fatty acids is also a characteristic feature of this genus nih.govdtic.mil. The analysis of fatty acid profiles, typically through gas chromatography, is a tool used in the chemotaxonomic classification of Vibrio species nih.govgcms.cz. Although a precise quantification of this compound across different Vibrio species is not extensively documented in all studies, its identity as a constituent of marine Vibrio has been confirmed nih.gov.

Table 1: Representative Fatty Acid Profile of Vibrio Species This table provides a general overview of common fatty acids found in Vibrio species and does not represent the exact composition for all species or growth conditions.

| Fatty Acid | Common Name | Typical Percentage Range (%) |

| C12:0 | Lauric acid | 1-5 |

| C14:0 | Myristic acid | 2-10 |

| C16:0 | Palmitic acid | 20-40 |

| C16:1 | Palmitoleic acid | 15-35 |

| C18:0 | Stearic acid | 2-8 |

| C18:1 | Oleic acid | 10-25 |

| Branched-chain fatty acids | (e.g., iso-C15:0, anteiso-C15:0) | 1-10 |

Identification in Specific Microorganisms (e.g., Streptomyces for related compounds)

While the direct production of this compound by Streptomyces is not prominently documented, this genus is well-known for its ability to synthesize a wide array of branched-chain fatty acids. The fatty acid profiles of Streptomyces species are characterized by a high proportion of iso and anteiso-branched fatty acids, which have a methyl group at the penultimate (iso) or antepenultimate (anteiso) carbon atom. These serve as precursors for the biosynthesis of complex polyketide antibiotics. The diversity of these branched-chain fatty acids is a significant aspect of the chemical ecology and metabolic capability of Streptomyces.

Table 2: Common Branched-Chain Fatty Acids in Streptomyces Species

| Fatty Acid Type | Example |

|---|---|

| Iso-branched | iso-14:0, iso-15:0, iso-16:0, iso-17:0 |

| Anteiso-branched | anteiso-15:0, anteiso-17:0 |

Eukaryotic Organismal Occurrence

The presence of this compound and related methylated fatty acids in eukaryotic organisms is generally attributed to dietary intake or symbiotic relationships with microorganisms. These fatty acids can be incorporated into the tissues of the host organism.

Aquatic Organisms (e.g., Siphonaria denticulata)

The investigation of fatty acids in the marine mollusk Siphonaria denticulata has revealed the presence of novel methyl-branched fatty acids, such as 17-methyl-6(Z)-octadecenoic acid and 17-methyl-7(Z)-octadecenoic acid nih.govacs.org. However, this compound has not been specifically identified in this organism. The occurrence of various branched-chain and other modified fatty acids, like cyclopropanoid fatty acids, in aquatic organisms is often linked to their diet, which can include bacteria-rich detritus doi.orgnih.gov. The fatty acid profile of marine invertebrates is complex and reflects both endogenous synthesis and exogenous acquisition from food sources.

Cellular Organisms (e.g., Dictyostelium discoideum for related compounds)

The cellular slime mold Dictyostelium discoideum is a model organism for studying cellular processes, including fatty acid metabolism. While there is no direct evidence of this compound in this organism, it is known to have a unique fatty acid profile and the capacity to synthesize unconventional fatty acids. Dictyostelium discoideum possesses a hybrid type I fatty acid synthase-type III polyketide synthase which is involved in the biosynthesis of differentiation-inducing factors, molecules with a polyketide structure derived from fatty acid precursors nih.govnih.gov. Research on this organism has also explored the effects of various fatty acids, including branched-chain fatty acids, on its development and signaling pathways frontiersin.orgroyalholloway.ac.uk. This indicates a complex machinery for fatty acid modification and utilization, even if the specific compound of interest has not been reported.

Stereoisomeric Forms in Nature (E vs. Z configurations)

The geometry of the double bond in unsaturated fatty acids is a critical determinant of their physical properties and biological function. In the case of this compound, the stereoisomeric form found in nature has been a subject of investigation.

Research has confirmed that the naturally occurring form of this compound, isolated from marine bacterial sources, possesses the E (trans) configuration at the double bond nih.gov. This was determined through chemical synthesis and comparison with the natural product via gas chromatographic co-elution experiments nih.gov. The E configuration results in a more linear structure compared to the bent conformation of a Z (cis) isomer. The prevalence of the E isomer in natural sources of this particular fatty acid is a notable feature. There is currently a lack of information in the scientific literature regarding the natural occurrence of the Z isomer of this compound.

Biosynthetic Pathways and Enzymology

Proposed Biosynthetic Routes for 9-Methyl-10-hexadecenoic Acid

The precise biosynthetic pathway of this compound is not definitively established but is hypothesized to occur through a combination of methylation and desaturation of a fatty acid precursor. One plausible route involves the methylation of an unsaturated fatty acid. Specifically, it is proposed that oleic acid (18:1Δ9) undergoes methylation. frontiersin.org The methyl group is donated by S-adenosyl-L-methionine (SAM), a common methyl donor in biological systems. frontiersin.org This reaction would form an intermediate, which is then subject to further modification.

Another potential pathway involves the desaturation of a methyl-branched fatty acid. In this scenario, a saturated fatty acid is first methylated and then a double bond is introduced. The production of methyl-branched fatty acids often utilizes primers derived from the degradation of branched-chain amino acids like valine, leucine, and isoleucine. frontiersin.org For instance, isobutyrate, isovalerate, and 2-methylbutyrate, derived from these amino acids, can be activated to their coenzyme A (CoA) esters and serve as precursors for the synthesis of iso- or anteiso-methyl-branched fatty acids. frontiersin.org

Enzymatic Mechanisms in Methyl-Branched Fatty Acid Synthesis

The creation of methyl-branched fatty acids relies on the coordinated action of several enzymes that catalyze specific modifications to the growing acyl chain.

The introduction of a methyl group onto a fatty acid chain is a key step in the biosynthesis of branched-chain fatty acids. This process is often catalyzed by methyltransferases that utilize S-adenosylmethionine (SAM) as the methyl donor. nih.govbeilstein-journals.org In some bacteria, the formation of tuberculostearic acid (10-methylstearic acid) from oleic acid involves the methylation of the double bond, followed by reduction. frontiersin.orgwikipedia.org This methylation is catalyzed by a specific methyltransferase that acts on the phospholipid-esterified oleic acid. wikipedia.org

Fatty acid synthase (FASN) itself can exhibit promiscuity, incorporating methylmalonyl-CoA instead of malonyl-CoA, which leads to the formation of methyl-branched fatty acids. nih.govresearchgate.net The cytosolic enzyme ECHDC1 has been identified as a key regulator that limits the synthesis of methyl-branched fatty acids by degrading methylmalonyl-CoA. nih.govresearchgate.net In some organisms, like the guinea pig Harderian gland, the fatty acid synthase has a notable capacity to produce methyl-branched fatty acids in the presence of methylmalonyl-CoA. oup.comnih.gov

Table 1: Key Enzymes and Substrates in Methyl-Branched Fatty Acid Synthesis

| Enzyme | Substrate(s) | Product | Organism/System |

| Fatty Acid Synthase (FASN) | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Methyl-branched fatty acids | General |

| Methyltransferase | Oleic acid (as phospholipid), S-adenosylmethionine | 10-Methylene-octadecanoyl intermediate | Mycobacterium spp. |

| ECHDC1 | Methylmalonyl-CoA, Ethylmalonyl-CoA | Propionyl-CoA, Butyryl-CoA | Adipocytes |

| Fatty Acid Synthase | Propionyl-CoA, Methylmalonyl-CoA | Odd-numbered and methyl-branched fatty acids | Guinea Pig Harderian Gland |

The position of the double bond in hexadecenoic acids is determined by the specificity of desaturase enzymes. Several positional isomers of hexadecenoic acid exist, each synthesized through distinct pathways.

Palmitoleic acid (9-hexadecenoic acid, 16:1n-7): This isomer is primarily synthesized from palmitic acid (16:0) by the action of stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the Δ9 position. researchgate.netplos.orgmdpi.com

Sapienic acid (6-hexadecenoic acid, 16:1n-10): This isomer is formed from palmitic acid through the action of fatty acid desaturase 2 (FADS2), also known as Δ6-desaturase, which creates a double bond at the Δ6 position. researchgate.netplos.orgmdpi.combioscience.co.uk In some plants like Thunbergia alata, a soluble Δ6 palmitoyl-acyl carrier protein (ACP) desaturase is responsible for its synthesis. researchgate.net

Hypogeic acid (7-hexadecenoic acid, 16:1n-9): This isomer can be synthesized in mitochondria via the β-oxidation of oleic acid (18:1n-9). researchgate.netplos.org

The synthesis of this compound likely involves a desaturase that acts on a methylated C16 or C18 fatty acid precursor, or a methyltransferase that acts on a pre-existing C16 or C18 monounsaturated fatty acid. The interplay between these desaturases and methylating enzymes ultimately dictates the final structure of the fatty acid.

Table 2: Positional Isomers of Hexadecenoic Acid and their Biosynthesis

| Isomer Name | Chemical Name | Double Bond Position | Key Enzyme(s) | Precursor |

| Palmitoleic acid | 9Z-Hexadecenoic acid | Δ9 | Stearoyl-CoA desaturase-1 (SCD1) | Palmitic acid |

| Sapienic acid | 6Z-Hexadecenoic acid | Δ6 | Fatty acid desaturase 2 (FADS2) / Δ6-desaturase | Palmitic acid |

| Hypogeic acid | 7Z-Hexadecenoic acid | Δ7 | β-oxidation enzymes | Oleic acid |

Metabolic Interconversions and Derivative Formation (e.g., cyclopropane (B1198618) fatty acids from monounsaturated fatty acids)

Monounsaturated fatty acids can undergo further enzymatic modifications to form derivatives with unique structures and functions. A notable example is the formation of cyclopropane fatty acids (CFAs). researchgate.net

CFAs are synthesized by the addition of a methylene (B1212753) group, derived from S-adenosylmethionine (SAM), across the double bond of a monounsaturated fatty acid. researchgate.netpnas.orgwikipedia.org This reaction is catalyzed by cyclopropane fatty acid synthase. researchgate.netwikipedia.org The substrates for this enzyme are typically monounsaturated fatty acyl chains already incorporated into phospholipids (B1166683) within the cell membrane. researchgate.netpnas.orgasm.org For instance, in Escherichia coli, dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) is synthesized from oleic acid. pnas.orgfrontiersin.org The formation of cis-9,10-methylene hexadecanoic acid from palmitoleic acid has also been observed. tandfonline.com

The conversion of a monounsaturated fatty acid like 9-hexadecenoic acid, a potential precursor or analog of this compound, into a cyclopropane derivative represents a significant metabolic interconversion. This process alters the physical properties of the fatty acid, impacting membrane fluidity and stability. researchgate.net

Biological Role and Activities

Role in Bacterial Cell Membranes

The primary biological role of methyl-branched and unsaturated fatty acids in bacteria is to modulate the fluidity and physical properties of the cell membrane. The presence of a methyl group and a double bond disrupts the tight packing of the acyl chains in the phospholipid bilayer researchgate.net. This increases membrane fluidity, which is a critical adaptation for bacteria to maintain cellular function in response to environmental stresses, such as low temperatures researchgate.netusda.gov. By adjusting the composition of their membrane fatty acids, including branched and unsaturated forms, bacteria can maintain optimal membrane permeability and the function of membrane-embedded proteins nih.gov.

Biological Roles and Mechanistic Studies of 9 Methyl 10 Hexadecenoic Acid

Integration into Complex Lipids (e.g., Phospholipids)

As a fatty acid, 9-Methyl-10-hexadecenoic acid is a fundamental component for the synthesis of more complex lipids. Generally, fatty acids are incorporated into cellular structures, primarily as constituents of phospholipids (B1166683), which form the basis of cell membranes, and triglycerides, which serve as energy storage. The process involves the activation of the fatty acid to an acyl-CoA derivative, which can then be esterified to a glycerol (B35011) backbone. This is a crucial step for the de novo synthesis of phospholipids like phosphatidic acid, which is a precursor to many other glycerophospholipids. While the precise mechanisms and efficiency of the incorporation of this compound into specific phospholipids have not been extensively detailed in available research, its structural nature as a fatty acid dictates its probable participation in these fundamental biosynthetic pathways.

Interactions with Cellular Pathways

The influence of this compound on cellular pathways can be inferred from studies on structurally similar molecules and the general behavior of free fatty acids.

Influence on Biosynthetic Enzyme Activity (e.g., inhibition of phosphatidic acid biosynthesis by methylene (B1212753) derivatives)

Research has demonstrated that free fatty acids can act as regulators of glycerolipid synthesis. nih.gov Specifically, both saturated and unsaturated free fatty acids have been shown to inhibit the acyltransferase activities essential for the formation of phosphatidic acid, a key intermediate in the synthesis of all glycerophospholipids. nih.govwikipedia.org

A structurally related compound, cis-9,10-methylene hexadecanoic acid, which features a cyclopropane (B1198618) ring where the double bond would be, has been shown to be a potent inhibitor of L-glycerol 3-phosphate acyltransferase in E. coli. tandfonline.com This enzyme catalyzes the first committed step in phosphatidic acid biosynthesis. tandfonline.com Given that the pool of free cis-9,10-methylene hexadecanoic acid varies during the growth of E. coli, it is postulated to function as an effector that controls the rate of phospholipid synthesis. tandfonline.com By analogy, it is plausible that this compound could exert similar regulatory effects on phospholipid biosynthesis, although direct studies are required for confirmation.

| Compound | Enzyme Inhibited | Organism | 50% Inhibition Concentration (IC₅₀) |

|---|---|---|---|

| cis-9,10-Methylene hexadecanoic acid | L-glycerol 3-phosphate acyltransferase | E. coli | 0.15 mM |

Receptor Activation Mechanisms (e.g., BAI1 receptor by 9,10-methylene hexadecanoic acid)

The Brain-specific angiogenesis inhibitor 1 (BAI1) is a member of the adhesion G-protein coupled receptor (GPCR) family and functions as a pattern recognition receptor. nih.govnih.govwikipedia.org It plays a significant role in cell adhesion and signaling. BAI1 is known to recognize specific molecular patterns on cell surfaces, such as phosphatidylserine (B164497) exposed on apoptotic cells, which triggers their engulfment by phagocytes. nih.gov Furthermore, BAI1 can directly bind to the lipopolysaccharide (LPS) on the surface of Gram-negative bacteria, mediating their clearance. nih.gov

Impact on Membrane Architecture and Dynamics (Comparative studies with other unsaturated fatty acids)

The unique structure of this compound, which includes both a methyl branch and a monounsaturated double bond, is expected to have a significant impact on the physical properties of cell membranes.

Given that this compound possesses both of these structural features, it would likely contribute significantly to membrane fluidity and disorder, potentially more so than a simple monounsaturated or a saturated methyl-branched fatty acid alone.

| Structural Feature | Effect on Lipid Bilayer | Mechanism |

|---|---|---|

| Methyl Branch | Reduces lipid condensation, decreases thickness, lowers chain ordering, enhances fluidity | Creates kinks and steric hindrance, disrupting packing |

| Unsaturation (Double Bond) | Increases fluidity | Introduces a rigid bend ("kink") in the acyl chain |

Role in Interkingdom Chemical Communication (e.g., Host-Microbe Interactions)

This compound has been identified as a fatty acid present in marine bacteria, including species of Vibrio. nih.gov The unique fatty acid compositions of bacteria can serve as chemical signatures. Communication between different species, including between microbes and their hosts, is often mediated by secondary metabolites and specific chemical cues. frontiersin.org

Host organisms have evolved pattern recognition receptors, such as BAI1, that can identify conserved molecular components on the surface of bacteria, like lipopolysaccharides, to initiate an immune response. nih.gov While a direct signaling role for this compound in host-microbe interactions has not been established, its presence as a specific bacterial lipid raises the possibility of its involvement. It could potentially be part of a more complex bacterial signature recognized by host systems or play a role in modulating the physical properties of the bacterial membrane to better interact with a host environment. The production of specific metabolites is known to be a key factor in the interspecies "talk" between microorganisms, which can trigger physiological responses. frontiersin.org

Research Applications and Broader Implications

Utilization as a Chemical Precursor in Organic Synthesis

The chemical reactivity of the double bond and the carboxylic acid group in 9-methyl-10-hexadecenoic acid allows it to serve as a versatile precursor for a range of other valuable chemical compounds, including brominated and dicarboxylic acids.

The presence of the carbon-carbon double bond makes this compound susceptible to addition reactions. For instance, it can undergo bromination, a common reaction for unsaturated fatty acids. This reaction typically proceeds by the addition of bromine (Br₂) across the double bond. In the presence of water, this can lead to the formation of bromohydrins. Peroxidases can also mediate the bromination of unsaturated fatty acids in the presence of bromide and hydrogen peroxide to form bromohydrins nih.gov. The resulting brominated fatty acid derivative, with bromine atoms attached to the carbon backbone, can be a useful intermediate in further chemical syntheses. The rate of this bromination reaction can also provide evidence for the stereoisomerism of the fatty acid acs.orgacs.org.

Furthermore, the carbon-carbon double bond can be cleaved to produce dicarboxylic acids. Ozonolysis is a powerful method for this transformation, where ozone (O₃) breaks the double bond to form two shorter-chain molecules, each with a carboxylic acid group at the end google.com. Another approach is through isomerizing hydroxycarbonylation, which can convert unsaturated fatty acids into long-chain α,ω-dicarboxylic acids acs.org. These dicarboxylic acids are important monomers for the synthesis of polymers, such as polyamides and polyesters.

| Precursor Compound | Reaction Type | Product Class | Potential Applications |

| This compound | Bromination | Brominated fatty acids | Chemical intermediates, Flame retardants |

| This compound | Ozonolysis / Hydroxycarbonylation | Dicarboxylic acids | Polymer synthesis, Lubricants, Adhesives |

Biotechnological Production and Engineering of Fatty Acids

The production of specialized fatty acids like this compound is an area of active research in biotechnology and metabolic engineering. By harnessing the power of microbial systems, it is possible to produce these valuable chemicals from renewable feedstocks.

The biosynthesis of branched-chain fatty acids (BCFAs) in bacteria is closely linked to the metabolism of branched-chain amino acids (BCAAs) frontiersin.org. Specific enzymes are responsible for creating the methyl branches on the fatty acid chain. For instance, the synthesis of BCFAs can be initiated using branched-chain acyl-CoAs as primers frontiersin.org. In some bacteria, the metabolism of BCAAs provides the necessary precursors for BCFA synthesis frontiersin.org.

Metabolic engineering strategies in microorganisms such as Escherichia coli and yeast are being developed to enhance the production of specific fatty acids. This often involves the introduction of heterologous genes and the modification of native metabolic pathways. For example, the expression of specific enzymes can direct the fatty acid synthesis pathway towards the production of branched-chain or other desired fatty acid structures. The choice of microbial chassis and the engineering of pathways for precursor supply, such as acetyl-CoA and malonyl-CoA, are crucial for high-yield production frontiersin.orgnih.gov.

| Engineering Strategy | Key Enzymes/Pathways | Target Organism | Potential Outcome |

| Heterologous gene expression | Branched-chain alpha-keto acid dehydrogenase complex, Acyl-CoA carboxylase | E. coli, S. cerevisiae | Increased production of branched-chain fatty acid precursors |

| Pathway optimization | Overexpression of fatty acid synthase components, Deletion of competing pathways | Yarrowia lipolytica | Enhanced flux towards specific branched-chain fatty acids |

| Substrate feeding | Supplementation with branched-chain amino acids | Fermentation cultures | Directed synthesis of specific branched-chain fatty acid isomers |

Role in Lipidomics and Metabolomics Research

In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, this compound and other branched-chain fatty acids are of significant interest. Their presence and concentration can serve as biomarkers for various physiological and pathological states.

The analysis of BCFAs in complex biological samples presents analytical challenges due to the presence of numerous isomers acs.orgqut.edu.aunih.gov. Advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the accurate identification and quantification of these molecules acs.orgnih.govcreative-proteomics.comjsbms.jp. Specific fragmentation patterns in mass spectrometry can help to elucidate the exact position of the methyl branch and the double bond acs.orgnih.gov.

Hexadecenoic acid isomers, in general, have been identified as relevant in the interpretation of lipidomic profiles and are being studied for their potential as biomarkers in various conditions nih.govplos.org. For instance, alterations in the levels of certain fatty acids have been associated with metabolic diseases nih.gov. The study of the distribution and metabolism of specific isomers like this compound can provide deeper insights into cellular processes and disease mechanisms.

| Analytical Technique | Information Obtained | Research Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of fatty acid methyl esters, determination of branch and double bond positions. | Profiling of BCFAs in microbial and clinical samples. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-throughput quantification of a wide range of fatty acids and their derivatives. | Untargeted and targeted lipidomics and metabolomics studies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel fatty acids. | Characterization of purified fatty acid isomers. |

Development of Novel Materials from Fatty Acid Derivatives

Fatty acids are increasingly being explored as renewable building blocks for the synthesis of novel materials, including biopolyesters. The functional groups of this compound, the carboxylic acid and the double bond, along with the methyl branch, offer unique possibilities for polymer design.

The carboxylic acid group can be readily used for esterification reactions to form polyesters rsc.orgresearchgate.netresearchgate.net. By reacting with diols, dicarboxylic acids derived from this compound can be polymerized into linear or cross-linked polyesters. The presence of the methyl branch along the fatty acid chain can influence the physical properties of the resulting polymer, such as its crystallinity, melting point, and flexibility.

The double bond provides a site for further chemical modification or polymerization. For instance, it can be functionalized to introduce other reactive groups, which can then be used to create more complex polymer architectures. The use of fatty acids in polymer synthesis is a growing area of research aimed at developing sustainable and biodegradable materials with a wide range of potential applications, from packaging to biomedical devices rsc.orgnih.gov.

| Fatty Acid Derivative | Polymerization Method | Resulting Polymer | Potential Properties and Applications |

| Dicarboxylic acid from this compound | Polycondensation with diols | Biopolyester | Enhanced flexibility, lower crystallinity, biodegradable plastics |

| Functionalized this compound | Radical polymerization, Thiol-ene click chemistry | Functional polymer | Tunable mechanical properties, coatings, adhesives |

| Epoxidized this compound | Ring-opening polymerization | Polyether | Thermosetting resins, composites |

Future Research Directions in 9 Methyl 10 Hexadecenoic Acid Studies

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

A primary area for future research is the complete elucidation of the biosynthetic pathway of 9-Methyl-10-hexadecenoic acid. The biosynthesis of branched-chain fatty acids and the introduction of a double bond at a specific position involve a series of enzymatic steps that are currently unknown for this particular compound.

Future studies should aim to:

Identify the Methyltransferase Enzyme: The addition of a methyl group at the C9 position is a critical step. Research should focus on identifying and characterizing the specific S-adenosyl methionine (SAM)-dependent methyltransferase responsible for this reaction. This involves gene knockout studies, protein expression and purification, and in vitro enzyme assays using potential precursor molecules.

Determine the Desaturation Mechanism: The formation of the double bond between C10 and C11 is likely catalyzed by a desaturase enzyme. It is crucial to determine if this is a known fatty acid desaturase with broad specificity or a novel enzyme unique to this pathway. The biosynthetic pathways for other C16 monounsaturated fatty acids, such as palmitoleic acid (formed by a Δ9-desaturase) and sapienic acid (formed by a Δ6-desaturase), provide a framework for investigating the desaturase involved in this compound synthesis researchgate.netresearchgate.netnih.gov.

Sequence the Entire Pathway: Understanding the order of operations—whether methylation precedes or follows desaturation—is fundamental. Isotopic labeling studies using precursors like palmitic acid could trace the metabolic flow and reveal the sequence of enzymatic reactions.

Development of Highly Stereoselective Synthesis Methods for Specific Isomers

The biological activity of a molecule is often intrinsically linked to its stereochemistry. This compound possesses two stereogenic elements: a chiral center at C9 and a C10-C11 double bond that can exist as either E or Z isomers. While a racemic synthesis has been reported, which confirmed the naturally occurring fatty acid has an E double bond configuration, the development of stereoselective synthesis methods is a critical next step nih.gov.

Future research in synthetic organic chemistry should focus on:

Asymmetric Synthesis of (R)- and (S)-9-Methyl-10-hexadecenoic acid: Developing synthetic routes that can selectively produce either the (R) or (S) enantiomer is paramount. This will enable researchers to study the specific biological effects of each isomer individually, which is impossible with a racemic mixture.

Stereocontrolled Formation of the Double Bond: Methods that allow for the selective synthesis of both the (E)- and (Z)-isomers are needed. This would allow for a comparative analysis of their biological activities and help confirm the bioactivity of the natural (E)-isomer.

Achieving these synthetic goals will provide the pure, stereochemically-defined isomers necessary for rigorous biological and pharmacological evaluation.

Application of Advanced Analytical Techniques for Comprehensive Profiling and Discovery

Identifying and quantifying this compound in complex biological samples is a significant challenge that requires sophisticated analytical methods. While gas chromatography-mass spectrometry (GC-MS) has been instrumental, future efforts must incorporate a wider array of advanced techniques nih.govjmaterenvironsci.com.

Key areas for advancement include:

High-Resolution Mass Spectrometry: Employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) on high-resolution instruments (e.g., Orbitrap, TOF) can provide greater sensitivity and specificity for detecting the fatty acid in lipid extracts.

Isomer-Specific Analysis: Differentiating this compound from its structural isomers is crucial. Techniques such as GC-MS analysis of dimethyl disulfide (DMDS) adducts, which can pinpoint the location of the double bond, should be optimized and applied nih.govresearchgate.net.

Lipidomics Platforms: Integrating this compound into targeted and untargeted lipidomics workflows will allow for its comprehensive profiling across various organisms and tissues. This approach can reveal correlations between its abundance and specific physiological or pathological states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques could be used to unambiguously determine the structure and stereochemistry of the isolated natural product, providing a definitive reference for synthetic and analytical efforts.

Deeper Exploration of Specific Biological Mechanisms and Signaling Pathways

The biological role of this compound is poorly understood. Research into its specific effects on cellular processes and signaling pathways is a frontier of discovery. The known anti-inflammatory and anti-tumor properties of related hexadecenoic acid isomers suggest promising avenues for investigation researchgate.netnih.gov.

Future studies should investigate:

Anti-inflammatory Properties: Given that isomers like palmitoleic acid and sapienic acid exhibit anti-inflammatory activity, it is critical to assess whether this compound shares these properties nih.govnih.gov. This includes examining its effects on cytokine production, macrophage activation, and inflammatory signaling pathways like NF-κB.

Metabolic Regulation: Palmitoleic acid is recognized as a lipokine that can improve insulin sensitivity atamanchemicals.com. Research should explore if this compound plays a similar role in regulating glucose and lipid metabolism.

Antimicrobial and Antiproliferative Effects: The compound’s origin in marine bacteria suggests potential roles in inter-species competition. Its activity against pathogenic bacteria, fungi, and cancer cell lines should be systematically evaluated. For instance, the EGFR/AKT/mTOR signaling pathway, which is modulated by some omega-10 fatty acids, could be a relevant target to investigate in cancer models researchgate.net.

The availability of stereochemically pure isomers will be essential for these studies to attribute specific activities to distinct molecular structures.

Expanding Known Natural Occurrences and Ecological Roles

To date, this compound has been identified in marine bacteria, specifically of the Vibrio genus nih.gov. A broader search for this compound in nature is necessary to understand its distribution and ecological significance.

Future research should focus on:

Screening Diverse Marine Organisms: Using the advanced analytical techniques mentioned previously, a wide range of marine life, including bacteria, microalgae, sponges, and corals, should be screened for the presence of this fatty acid.

Investigating its Role in Bacterial Membranes: As a component of bacterial lipids, the compound likely plays a role in maintaining membrane fluidity and integrity, which is crucial for adaptation to different temperatures and pressures in the marine environment.

Exploring Chemical Ecology: The fatty acid may function as a signaling molecule (pheromone) or in chemical defense. Studies on its role in biofilm formation, symbiotic relationships, or as a deterrent to predators could reveal its ecological functions.

By expanding the known sources of this compound, researchers can gain valuable insights into the evolutionary pressures that led to its production and its role within various ecosystems.

Data Tables

Table 1: Proposed Future Research Directions for this compound

| Research Area | Key Objectives | Proposed Methodologies | Potential Impact |

|---|---|---|---|

| Biosynthesis | Identify methyltransferase and desaturase enzymes; Determine the complete pathway sequence. | Gene knockout, protein expression, enzyme assays, isotopic labeling. | Enables biotechnological production and understanding of its natural regulation. |

| Stereoselective Synthesis | Develop methods for producing pure (R)/(S) and (E)/(Z) isomers. | Asymmetric synthesis, stereocontrolled olefin synthesis. | Provides pure compounds for accurate biological and pharmacological testing. |

| Analytical Techniques | Improve detection in complex samples; Differentiate from isomers. | High-resolution LC-MS/MS, GC-MS with derivatization (DMDS), lipidomics, NMR. | Allows for accurate quantification and discovery in new biological contexts. |

| Biological Mechanisms | Investigate anti-inflammatory, metabolic, and anti-cancer effects. | Cell-based assays (cytokine, insulin signaling), animal models, pathway analysis (e.g., NF-κB, AKT/mTOR). | Uncovers potential therapeutic applications for metabolic or inflammatory diseases. |

| Natural Occurrences | Identify new natural sources; Understand its ecological function. | Widespread screening of marine organisms, membrane fluidity studies, chemical ecology experiments. | Expands knowledge of marine biochemistry and the ecological roles of fatty acids. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Palmitic acid |

| Palmitoleic acid (9-hexadecenoic acid) |

| Sapienic acid (6-hexadecenoic acid) |

| Hypogeic acid (7-hexadecenoic acid) |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying 9-methyl-10-hexadecenoic acid in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques. GC-MS is used for fatty acid methyl ester (FAME) profiling after transesterification, while NMR provides structural confirmation via characteristic peaks (e.g., methyl branching at C9 and double bond position at C10). These methods were validated in studies isolating the compound from Vibrio alginolyticus and algae-associated bacteria .

Q. How can researchers extract and purify this compound from marine organisms?

- Methodological Answer : Lipid extraction typically involves Folch or Bligh-Dyer methods using chloroform-methanol mixtures. Subsequent purification employs silica gel chromatography with gradient elution (e.g., hexane-ethyl acetate). Purity is confirmed via thin-layer chromatography (TLC) or HPLC, as demonstrated in studies on Black Sea algae and bacterial symbionts .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store under inert gas (e.g., nitrogen) at –20°C to prevent oxidation. Avoid exposure to strong acids/bases, oxidizing agents, and moisture, which may degrade the compound. Stability under these conditions is inferred from safety data sheets of structurally similar fatty acids .

Advanced Research Questions

Q. How can contradictory data on the biological roles of this compound be resolved?

- Methodological Answer : Discrepancies (e.g., antimicrobial vs. pro-inflammatory effects) require controlled comparative studies. Use isotopic labeling (e.g., ¹³C) to track metabolic incorporation, and pair in vitro assays (e.g., microbial growth inhibition) with in situ lipidomics. Cross-validate findings using multiple model organisms, as done in studies comparing bacterial and algal lipid profiles .

Q. What experimental designs are optimal for studying the thermodynamic properties of this compound derivatives?

- Methodological Answer : Hydrogenation calorimetry in nonpolar solvents (e.g., n-hexane) quantifies enthalpy changes (ΔrH°). For methyl esters, Rogers and Siddiqui’s protocol measures heat release during catalytic hydrogenation, correcting for solvent effects. Thermodynamic data for similar esters show ΔrH° ≈ –122.6 kJ/mol, providing a benchmark .

Q. How can researchers investigate the biosynthetic pathway of this compound in microbial systems?

- Methodological Answer : Employ genome mining for putative fatty acid synthases (FAS) or polyketide synthases (PKS) in producer strains (e.g., Vibrio spp.). Use gene knockout/knockdown followed by lipid profiling to identify pathway intermediates. Comparative analysis with known methyl-branched fatty acid pathways (e.g., Mycobacteria) can reveal conserved enzymes .

Q. What statistical approaches are recommended for analyzing lipidomic datasets involving this compound?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies lipid class correlations. For dose-response studies, apply nonlinear regression models. Normalize data to total lipid content or internal standards (e.g., odd-chain fatty acids). Critical evaluation of outliers and batch effects is essential, as emphasized in guidelines for chemical EE writing .

Methodological Considerations

- Data Presentation : Use tables to compare lipid profiles across studies (e.g., % composition in Vibrio vs. algae). Include error margins and p-values for reproducibility assessment .

- Safety Protocols : Follow OSHA guidelines for handling unsaturated fatty acids: use fume hoods for solvent evaporation, and dispose of waste via certified hazardous waste services .

- Ethical Reporting : Disclose conflicts of interest (e.g., industry collaborations) and cite primary literature over commercial databases to maintain academic rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.